The Elusive Synthesis: A Technical History of Perbromic Acid
The Elusive Synthesis: A Technical History of Perbromic Acid
For decades, perbromic acid (HBrO₄) remained a chemical curiosity, a compound that, according to theoretical considerations, should exist but defied all attempts at synthesis. Its eventual discovery in the late 1960s was a landmark achievement in inorganic chemistry, paving the way for a deeper understanding of the chemistry of halogens in their highest oxidation state. This technical guide delves into the history of perbromic acid's discovery, detailing the key experimental protocols that finally led to its creation and characterization.
A Ghost in the Periodic Table: The Pre-Discovery Era
The existence of perchloric acid (HClO₄) and periodic acid (HIO₄) naturally led chemists to believe that perbromic acid, the bromine analogue, should also be stable. However, numerous attempts to synthesize the perbromate ion (BrO₄⁻) by oxidizing bromate (BrO₃⁻) with powerful oxidizing agents proved fruitless. This led to speculation that the perbromate ion was inherently unstable, a notion that would later be proven incorrect.
The Breakthrough: Radioactive Decay Paves the Way
The first successful synthesis of the perbromate ion, and subsequently perbromic acid, was achieved in 1968 by Evan H. Appelman at the Argonne National Laboratory.[1][2] This groundbreaking work did not rely on conventional chemical oxidation but instead utilized the beta decay of a radioactive isotope of selenium, selenium-83 (⁸³Se).[2][3] This elegant approach provided the first irrefutable evidence for the existence of the perbromate ion.
Experimental Protocol: Synthesis via Beta Decay of Selenium-83
The initial synthesis of perbromate was achieved by irradiating a sample of potassium selenate (K₂SeO₄) containing the radioactive isotope ⁸³Se. The beta decay of ⁸³Se transmutes it into bromine-83 (⁸³Br), which, already bonded to four oxygen atoms in the selenate structure, forms the perbromate ion (⁸³BrO₄⁻).
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Preparation of ⁸³Se-enriched Selenate: A sample of a stable selenium compound is irradiated with neutrons to produce the ⁸³Se isotope. This is then chemically converted to potassium selenate (K₂⁸³SeO₄).
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Beta Decay Period: The K₂⁸³SeO₄ sample is allowed to decay. The half-life of ⁸³Se is approximately 22.5 minutes. During this time, a fraction of the ⁸³Se nuclei undergo beta decay: ⁸³SeO₄²⁻ → ⁸³BrO₄⁻ + β⁻
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Separation and Identification: The resulting mixture contains selenate, bromate (formed from other decay pathways or impurities), and the newly formed perbromate. Sophisticated radiochemical separation techniques, such as ion-exchange chromatography, were employed to isolate the minute quantities of ⁸³BrO₄⁻.
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Detection: The presence of the ⁸³BrO₄⁻ was confirmed by detecting the gamma rays emitted during the subsequent decay of ⁸³Br.
This radiochemical method, while monumental in proving the existence of perbromate, was not practical for producing macroscopic quantities of the compound.
The Dawn of a New Chemistry: Chemical Synthesis of Perbromic Acid
Following the confirmation of its existence, the challenge shifted to developing a practical chemical synthesis of perbromic acid that could yield weighable amounts. Evan Appelman and his team continued to lead this charge, and in 1969, they published two successful methods: oxidation of bromate with xenon difluoride (XeF₂) and, more conveniently, with elemental fluorine (F₂).[4]
Experimental Protocol: Synthesis using Xenon Difluoride
This method involves the oxidation of an aqueous solution of sodium bromate (NaBrO₃) with xenon difluoride.[5]
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Reaction Setup: Several hundred milligrams of xenon difluoride (XeF₂) are added to a stirred 4 mL solution of 0.4 M sodium bromate (NaBrO₃).[5] The reaction is allowed to proceed until all the XeF₂ has reacted.
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Reaction Equation: NaBrO₃ + XeF₂ + H₂O → NaBrO₄ + 2HF + Xe[6][7]
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Purification - Removal of Bromate: The resulting solution, which is approximately 0.07 M in perbromate, contains unreacted bromate.[5] The bromate is removed by precipitation as silver bromate (AgBrO₃) by adding an excess of silver fluoride (AgF) at 0°C.[5] The precipitate is then separated by centrifugation.
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Isolation of Perbromate: The cold supernatant is made 0.5 M in rubidium fluoride (RbF) to precipitate rubidium perbromate (RbBrO₄), which is sparingly soluble.[5]
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Final Product: The rubidium perbromate precipitate is isolated, washed with a small amount of ice-cold water, and can then be dissolved to yield a solution of perbromate.[5] Perbromic acid can be subsequently produced by passing a solution of a perbromate salt through a strong acid cation exchange resin.
Experimental Protocol: Synthesis using Fluorine Gas
A more convenient and scalable method for producing perbromic acid involves the oxidation of bromate with elemental fluorine in an alkaline solution.[4]
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Reaction Mixture: A solution is prepared containing approximately 5 M sodium hydroxide (NaOH) and 1 M sodium bromate (NaBrO₃).[4] This solution is placed in a Teflon or polypropylene vessel and cooled in an ice bath.[4]
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Fluorination: Fluorine gas is bubbled slowly through the chilled, stirred solution.[4] The addition of fluorine is continued until the solution becomes acidic.
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Reaction Equation: BrO₃⁻ + F₂ + 2OH⁻ → BrO₄⁻ + 2F⁻ + H₂O[2]
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Initial Purification: The resulting solution, which is about 0.2 M in perbromate, is concentrated by evaporation.[4] Upon cooling, sodium fluoride (NaF) and unreacted sodium bromate (NaBrO₃) precipitate and are removed by centrifugation.[4]
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Further Purification: The supernatant is further purified to remove remaining bromate and fluoride ions, often through a series of precipitation and ion-exchange steps.
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Preparation of Perbromic Acid: The purified perbromate solution can then be converted to perbromic acid using a cation exchange resin.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and properties of perbromic acid and the perbromate ion.
| Synthesis Method | Oxidizing Agent | Starting Material | Typical Yield | Reference |
| Radioactive Decay | (Internal) | ⁸³SeO₄²⁻ | Trace amounts | [2][3] |
| Chemical Synthesis | Xenon Difluoride | NaBrO₃ | ~44% (based on XeF₂) | [5] |
| Chemical Synthesis | Fluorine Gas | NaBrO₃ | Not explicitly stated, but described as a "convenient" and "large-scale" method | [4] |
| Property | Value | Conditions | Reference |
| Molar Mass | 144.91 g/mol | [8] | |
| Standard Enthalpy of Formation (KBrO₄(s)) | -23.8 ± 0.5 kcal/mol | 298.15 K | [9] |
| Standard Gibbs Free Energy of Formation (BrO₄⁻(aq)) | 28.1 ± 0.5 kcal/mol | 298.15 K | [9] |
| Standard Entropy (BrO₄⁻(aq)) | 46.8 ± 0.5 cal/(mol·K) | 298.15 K | [9] |
| Reduction Potential (BrO₄⁻/BrO₃⁻) | +1.76 V | Acidic solution | [1] |
| Reduction Potential (BrO₄⁻/Br⁻) | +0.68 V | pH 14 | [2] |
Characterization of Perbromic Acid and Perbromate
The characterization of the newly synthesized perbromic acid and its salts was crucial to understanding their structure and properties.
Spectroscopic Analysis
UV-Visible Spectroscopy: Aqueous solutions of perbromic acid and potassium perbromate exhibit a strong absorption in the far-ultraviolet region, with a peak maximum around 183 nm.[4]
Infrared and Raman Spectroscopy: Vibrational spectroscopy has been instrumental in confirming the tetrahedral geometry of the perbromate ion (BrO₄⁻). The Raman spectrum of solid potassium perbromate (KBrO₄) shows characteristic bands corresponding to the vibrational modes of the tetrahedral BrO₄⁻ ion.[4] The infrared spectrum of solid KBrO₄ also displays bands consistent with this structure.[4]
| Vibrational Mode | Raman Shift (cm⁻¹) - Solid KBrO₄ | Infrared Frequency (cm⁻¹) - Solid KBrO₄ | Assignment | Reference |
| ν₁ (A₁) | 796 | - | Symmetric Stretch | [4] |
| ν₂ (E) | 329 | - | Bending | [4] |
| ν₃ (F₂) | 884 | 878 | Asymmetric Stretch | [4] |
| ν₄ (F₂) | 410 | 410 | Bending | [4] |
Experimental Workflows
Caption: Workflow for the synthesis of perbromate using xenon difluoride.
Caption: Workflow for the large-scale synthesis of perbromic acid using fluorine gas.
Conclusion
The discovery of perbromic acid, initially through a radiochemical approach and subsequently via robust chemical syntheses, filled a significant gap in the chemistry of the halogens. The work of Evan Appelman and his colleagues not only demonstrated the existence of this long-sought-after compound but also provided the means to study its properties in detail. The experimental protocols developed, particularly the oxidation of bromate with fluorine gas, transformed perbromic acid from a laboratory curiosity into an accessible chemical for further research, enriching our understanding of chemical bonding and reactivity at the extremes of oxidation states.
References
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- 2. Perbromate - Wikipedia [en.wikipedia.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Sciencemadness Discussion Board - XeF2 for making Perbromate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Solved For many years, it was thought that no reaction could | Chegg.com [chegg.com]
- 7. Solved For many years, it was thought that no reaction could | Chegg.com [chegg.com]
- 8. Perbromate | BrO4- | CID 5460630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
